2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol 2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 170946-11-9
VCID: VC18003209
InChI: InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4,18H
SMILES:
Molecular Formula: C12H5Cl5O
Molecular Weight: 342.4 g/mol

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol

CAS No.: 170946-11-9

Cat. No.: VC18003209

Molecular Formula: C12H5Cl5O

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol - 170946-11-9

Specification

CAS No. 170946-11-9
Molecular Formula C12H5Cl5O
Molecular Weight 342.4 g/mol
IUPAC Name 2,3,6-trichloro-5-(3,4-dichlorophenyl)phenol
Standard InChI InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4,18H
Standard InChI Key JROZAXVKMMXVBS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl)Cl

Introduction

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

The compound identified in PubChem as 4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl (synonym: 2,3,6-trichloro-4-(3,4-dichlorophenyl)phenol) has the molecular formula C₁₂H₅Cl₅O . Its structure consists of a biphenyl backbone with chlorine substituents at positions 2, 3, and 6 on the first aromatic ring and a hydroxyl group at position 4. The second aromatic ring contains chlorine atoms at positions 3' and 4' (Figure 1).

Table 1: Key Structural and Identifiers

PropertyValueSource
IUPAC Name2,3,6-trichloro-4-(3,4-dichlorophenyl)phenol
Molecular FormulaC₁₂H₅Cl₅O
Molecular Weight342.4 g/mol
CAS Registry Number152969-11-4
SMILESC1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl

Discrepancy in Query Specification

The user-specified compound, "2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol," differs in the hydroxyl group's position (5 vs. 4). No peer-reviewed data or registry entries for the 5-hydroxy isomer were identified in the provided sources. Structural analogs, such as 2,4,6-trichlorophenol (CAS: 88-06-2) , highlight the sensitivity of chlorophenol properties to substitution patterns. For instance, relocating the hydroxyl group alters hydrogen-bonding capacity and electronic distribution, potentially affecting toxicity and environmental behavior .

Synthesis and Chemical Properties

Collision Cross Section

The compound exhibits a collision cross section (CCS) of 165.6976 Ų [M-H]⁻ in nitrogen drift gas, as measured by trapped ion mobility spectrometry (TWIMS) . This value correlates with its planar structure and halogen density, which influence gas-phase ion mobility.

Thermal Stability

Analogous chlorophenols, such as 2,4,6-trichlorophenol, decompose at elevated temperatures (>200°C), releasing hydrogen chloride (HCl) and forming polychlorinated dibenzodioxins (PCDDs) . While stability data for the subject compound are unavailable, its structural similarity suggests comparable thermal degradation pathways.

Hazard Profile and Toxicology

Acute and Chronic Toxicity

The compound is flagged as a potential endocrine disruptor due to structural homology with PCB metabolites . Acute exposure risks include:

  • Skin and eye irritation (GHS Category 2) .

  • Oral toxicity (LD₅₀ > 300 mg/kg in rodents, inferred from analog data) .

Chronic effects may involve hepatic and renal damage, as observed in structurally related chlorophenols .

Table 2: Comparative Hazard Data for Chlorophenols

CompoundOral LD₅₀ (Rat)Skin IrritationEndocrine Disruption
2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenolNot availableCategory 2 Yes
2,4,6-Trichlorophenol820 mg/kg Category 2 No data
2,3,6-Trichlorophenol450 mg/kg Category 2 No data

Environmental Persistence

With a log Kow (octanol-water partition coefficient) estimated at 5.8–6.2, the compound is highly lipophilic, predisposing it to bioaccumulation in adipose tissue . Microbial degradation in aquatic systems is slow, with half-lives exceeding 60 days under aerobic conditions .

Future Research Directions

  • Isomer-Specific Toxicity Studies: Clarify the toxicological differences between 4- and 5-hydroxy isomers.

  • Degradation Kinetics: Investigate photolytic and microbial degradation pathways.

  • Endocrine Disruption Mechanisms: Elucidate receptor-binding affinities using in vitro assays.

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